6-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Description
The compound 6-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule featuring multiple functional groups, including a triazole ring, a piperidine ring, and a pyridazinone moiety
Properties
IUPAC Name |
3-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-13-4-2-3-5-16(13)26-17(22-24-20(26)29)12-14-8-10-25(11-9-14)19(28)15-6-7-18(27)23-21-15/h2-7,14H,8-12H2,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPZTAGRCAFZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NNC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate carbonyl compound.
Attachment of the Piperidine Ring: The triazole intermediate can be reacted with a piperidine derivative under conditions that promote nucleophilic substitution.
Formation of the Pyridazinone Moiety: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
6-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the triazole or piperidine rings.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with biological macromolecules.
Medicine
In medicine, 6-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-((5-oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- 6-(4-((5-oxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
